

Spectroscopic Profile of 2-Nitrobenzyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrobenzyl bromide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Nitrobenzyl bromide** (CAS No: 3958-60-9), a crucial reagent in organic synthesis and the development of photolabile protecting groups. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for **2-Nitrobenzyl bromide** is $C_7H_6BrNO_2$ with a molecular weight of 216.03 g/mol. [1][2] Spectroscopic analysis confirms the structure of this compound, and a typical purity is around 98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **2-Nitrobenzyl bromide**.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **2-Nitrobenzyl bromide** exhibits characteristic signals for the aromatic and benzylic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic CH	8.049	d	8.1
Aromatic CH	7.860	d	7.8
Aromatic CH	7.792	t	7.32
Aromatic CH	7.550	t	
Benzylic CH ₂	4.842	s	

¹³C NMR (Carbon-13 NMR) Data

While specific experimental ¹³C NMR data for **2-Nitrobenzyl bromide** is not readily available in public databases, spectral data for this compound is indicated as available from commercial suppliers such as ChemicalBook.[3] Based on the structure, seven distinct signals are expected, corresponding to the six aromatic carbons and the benzylic carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Nitrobenzyl bromide** reveals the presence of its key functional groups. The gas-phase IR spectrum is available from the NIST WebBook.[2]

Functional Group	Vibrational Mode	Typical Absorption Range (cm ⁻¹)
Nitro (NO ₂)	Asymmetric Stretch	1500 - 1560
Nitro (NO ₂)	Symmetric Stretch	1335 - 1370
C-H (Aromatic)	Stretch	3000 - 3100
C=C (Aromatic)	Stretch	1450 - 1600
C-Br	Stretch	500 - 600
CH ₂	Bend	~1450

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization mass spectrum for **2-Nitrobenzyl bromide** is available from the NIST WebBook.^[2]

Ion	m/z Value	Interpretation
$[M]^+$	~215, ~217	Molecular ion peak (presence of Br isotopes)
$[M-Br]^+$	~136	Loss of Bromine
$[C_7H_6NO]^+$	~120	Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the presented data for **2-Nitrobenzyl bromide** are not publicly available.

NMR Spectroscopy

Sample Preparation: A small amount of **2-Nitrobenzyl bromide** is dissolved in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

- 1H NMR:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR:

- Pulse Program: Proton-decoupled
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- A small amount of solid **2-Nitrobenzyl bromide** (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

Data Acquisition (FT-IR Spectrometer):

- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

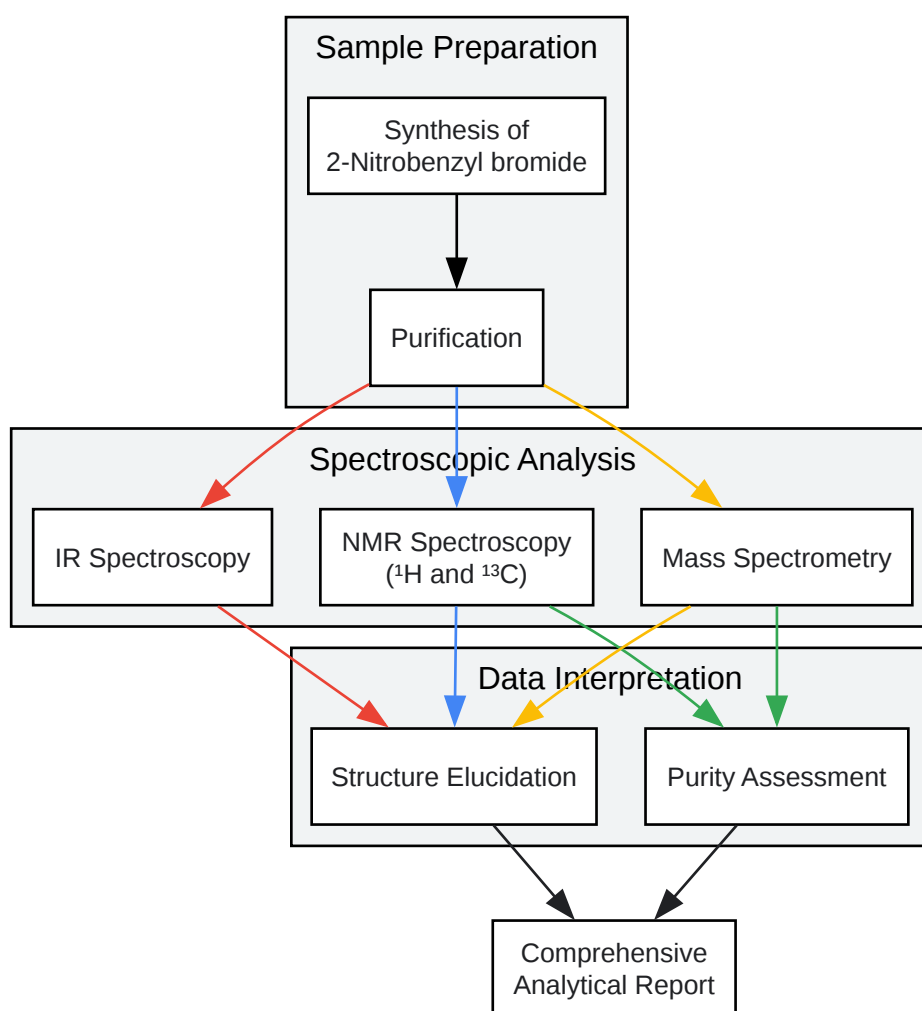
Ionization and Analysis (General Parameters):

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV

- Ion Source Temperature: 150-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Nitrobenzyl bromide**.



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